molecular formula C17H18N2O3 B4767006 3-[(4-ethoxybenzoyl)amino]-N-methylbenzamide

3-[(4-ethoxybenzoyl)amino]-N-methylbenzamide

Cat. No. B4767006
M. Wt: 298.34 g/mol
InChI Key: XHZUIRNSHPZHSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-ethoxybenzoyl)amino]-N-methylbenzamide, also known as EMBI, is a chemical compound that has been extensively studied for its potential applications in scientific research. EMBI is a benzamide derivative that has been shown to have various biological activities, including anti-inflammatory, anti-tumor, and anti-cancer properties. In

Mechanism of Action

The mechanism of action of 3-[(4-ethoxybenzoyl)amino]-N-methylbenzamide is not fully understood. However, studies have suggested that it may act by inhibiting the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. 3-[(4-ethoxybenzoyl)amino]-N-methylbenzamide may also act by inducing apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects:
3-[(4-ethoxybenzoyl)amino]-N-methylbenzamide has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor properties, 3-[(4-ethoxybenzoyl)amino]-N-methylbenzamide has been shown to have antioxidant properties. It has also been shown to inhibit the activity of enzymes, such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.

Advantages and Limitations for Lab Experiments

3-[(4-ethoxybenzoyl)amino]-N-methylbenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in various cell types. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.

Future Directions

There are several future directions for research on 3-[(4-ethoxybenzoyl)amino]-N-methylbenzamide. One area of interest is its potential as a cancer therapy. Further studies are needed to determine its efficacy in various cancer types and to elucidate its mechanism of action. Another area of interest is its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis. Additional studies are needed to determine its safety and efficacy in animal models and human clinical trials. Finally, further studies are needed to determine the optimal dosage and administration of 3-[(4-ethoxybenzoyl)amino]-N-methylbenzamide for various applications.

Scientific Research Applications

3-[(4-ethoxybenzoyl)amino]-N-methylbenzamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its anti-inflammatory properties. 3-[(4-ethoxybenzoyl)amino]-N-methylbenzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in various cell types. This makes it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis.
In addition to its anti-inflammatory properties, 3-[(4-ethoxybenzoyl)amino]-N-methylbenzamide has also been shown to have anti-tumor and anti-cancer properties. Studies have demonstrated that 3-[(4-ethoxybenzoyl)amino]-N-methylbenzamide can induce apoptosis in cancer cells, inhibit tumor growth, and reduce metastasis. These findings suggest that 3-[(4-ethoxybenzoyl)amino]-N-methylbenzamide may have potential as a cancer therapy.

properties

IUPAC Name

3-[(4-ethoxybenzoyl)amino]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-3-22-15-9-7-12(8-10-15)17(21)19-14-6-4-5-13(11-14)16(20)18-2/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZUIRNSHPZHSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-ethoxybenzoyl)amino]-N-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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